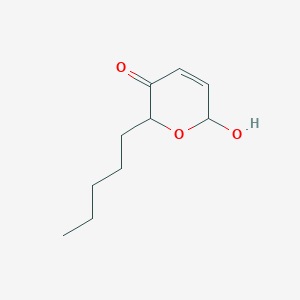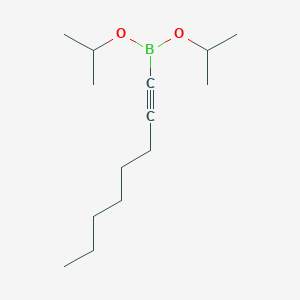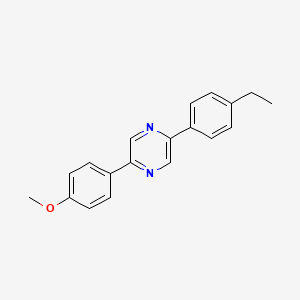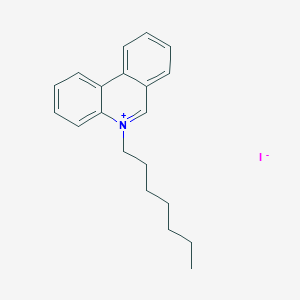
1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable asset in the treatment of various bacterial infections. Its unique structure, characterized by the presence of fluorine atoms and a hydroxyethylamino group, contributes to its potent antibacterial properties.
Métodos De Preparación
The synthesis of 1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves several steps:
Starting Material: The synthesis begins with the preparation of the quinoline core structure.
Fluorination: Introduction of fluorine atoms at the 6 and 8 positions of the quinoline ring.
Amino Group Introduction: The hydroxyethylamino group is introduced at the 7 position through a nucleophilic substitution reaction.
Carboxylation: The carboxylic acid group is introduced at the 3 position through a carboxylation reaction.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained efficiently .
Análisis De Reacciones Químicas
1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group at the 4 position, converting it to a hydroxyl group.
Substitution: The fluorine atoms at the 6 and 8 positions can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of quinolone synthesis and reactivity.
Biology: The compound’s antibacterial properties make it a valuable tool in microbiological research, particularly in studying bacterial resistance mechanisms.
Medicine: It is investigated for its potential use in treating bacterial infections, especially those caused by antibiotic-resistant strains.
Mecanismo De Acción
The antibacterial activity of 1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death .
Comparación Con Compuestos Similares
1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be compared with other quinolone antibiotics such as ciprofloxacin and levofloxacin:
Ciprofloxacin: Similar to this compound, ciprofloxacin also inhibits DNA gyrase and topoisomerase IV. ciprofloxacin has a different substitution pattern on the quinoline ring, which affects its spectrum of activity and pharmacokinetic properties.
Levofloxacin: Levofloxacin is another quinolone antibiotic with a similar mechanism of action. It differs in its stereochemistry and specific substituents on the quinoline ring, which influence its antibacterial potency and spectrum of activity.
The unique combination of fluorine atoms and the hydroxyethylamino group in this compound contributes to its distinct antibacterial properties and makes it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
119052-76-5 |
|---|---|
Fórmula molecular |
C14H14F2N2O4 |
Peso molecular |
312.27 g/mol |
Nombre IUPAC |
1-ethyl-6,8-difluoro-7-(2-hydroxyethylamino)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H14F2N2O4/c1-2-18-6-8(14(21)22)13(20)7-5-9(15)11(17-3-4-19)10(16)12(7)18/h5-6,17,19H,2-4H2,1H3,(H,21,22) |
Clave InChI |
RAPDCZVBBYISGE-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)NCCO)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14297715.png)






![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)


